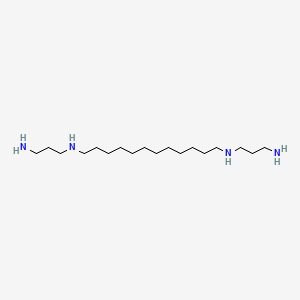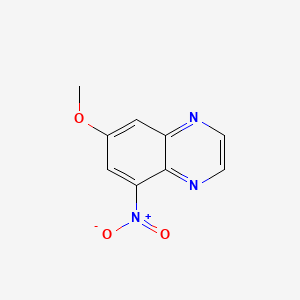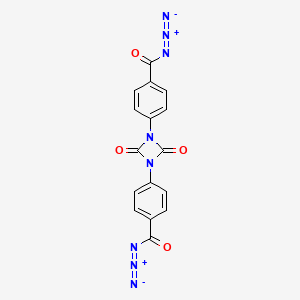
4,4'-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide is a complex organic compound with the molecular formula C30H20N4O4 This compound is characterized by its unique diazetidine ring structure, which is a four-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide typically involves the reaction of appropriate benzoyl chloride derivatives with azide sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the azide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, substituted diazetidine derivatives, and various oxidized compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide involves its interaction with molecular targets through its azide and diazetidine functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The pathways involved in these interactions are complex and depend on the specific context of the application.
相似化合物的比较
Similar Compounds
- 2,4-Dioxo-1,3-diazetidine-1,3-diylbis (p-phenylenemethylene-o-phenylene) diisocyanate
- 2,4-Dioxo-1,3-diazetidine-1,3-bis (methyl-m-phenylene) diisocyanate
Uniqueness
4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide is unique due to its specific diazetidine ring structure and the presence of azide functional groups
属性
CAS 编号 |
63170-82-1 |
|---|---|
分子式 |
C16H8N8O4 |
分子量 |
376.29 g/mol |
IUPAC 名称 |
4-[3-(4-carbonazidoylphenyl)-2,4-dioxo-1,3-diazetidin-1-yl]benzoyl azide |
InChI |
InChI=1S/C16H8N8O4/c17-21-19-13(25)9-1-5-11(6-2-9)23-15(27)24(16(23)28)12-7-3-10(4-8-12)14(26)20-22-18/h1-8H |
InChI 键 |
HAOUJCLUFRGDNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)N=[N+]=[N-])N2C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


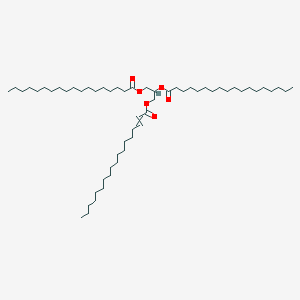
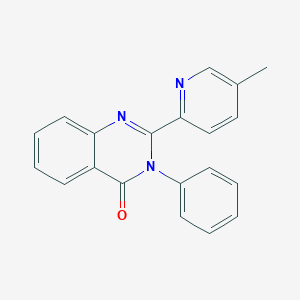
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
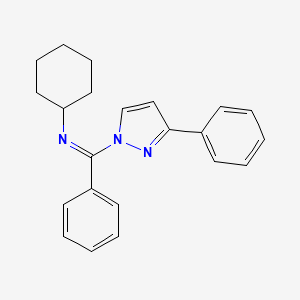
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)
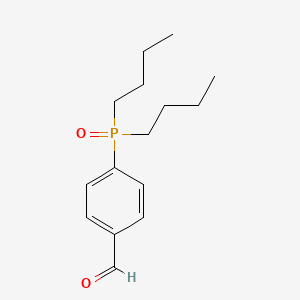
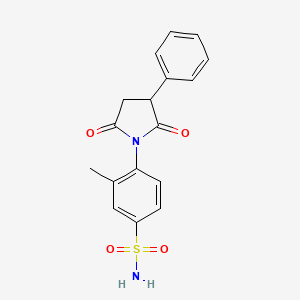
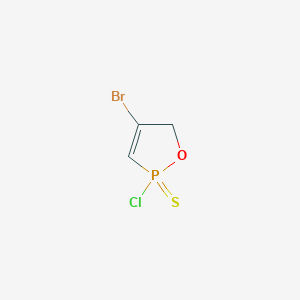
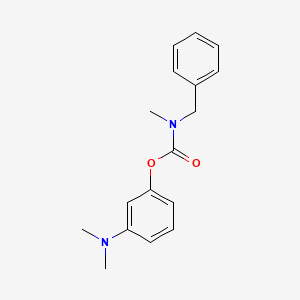
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
